Increased Lipophilicity (cLogP) Compared to the Unsubstituted Parent Analog
The 4-ethoxy substitution on the phenyl ring of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide increases its calculated partition coefficient (cLogP) relative to the unsubstituted parent compound, N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 53472-20-1). This change in lipophilicity is expected to enhance membrane permeability and potentially improve oral bioavailability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (predicted) |
| Comparator Or Baseline | N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 53472-20-1): cLogP ≈ 1.9 (predicted) |
| Quantified Difference | ΔcLogP ≈ +0.9 |
| Conditions | Predicted using SwissADME; data compiled from vendor datasheets |
Why This Matters
This quantifiable increase in lipophilicity is a key differentiator for applications requiring enhanced membrane permeability, such as cell-based assays or in vivo efficacy studies, where the unsubstituted analog may exhibit limited cellular uptake.
